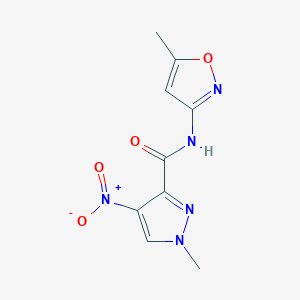

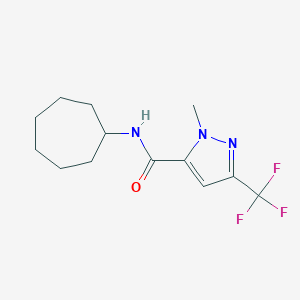

![molecular formula C11H14N2O5S B279692 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide, commonly known as DAS181, is a small molecule therapeutic agent that has shown potential in treating respiratory viral infections. It is a unique drug that works by cleaving sialic acid residues on the surface of host cells, which are necessary for the attachment and entry of many respiratory viruses.

Wirkmechanismus

The mechanism of action of DAS181 involves the cleavage of sialic acid residues on the surface of host cells. Sialic acid is a sugar molecule that is present on the surface of many cells, including those in the respiratory tract. Many respiratory viruses, including influenza, parainfluenza, and RSV, use sialic acid residues as a receptor for attachment and entry into host cells. DAS181 cleaves these sialic acid residues, preventing the attachment and entry of these viruses into host cells.

Biochemical and Physiological Effects

DAS181 has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed in the body, with a half-life of approximately 12 hours. DAS181 has also been shown to be effective in reducing viral load and improving clinical outcomes in animal models of influenza and RSV infections.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of DAS181 is its broad-spectrum activity against a range of respiratory viruses. This makes it a potentially useful therapeutic agent for the treatment of respiratory viral infections, particularly in situations where the specific viral pathogen is unknown. However, one of the limitations of DAS181 is that it is not effective against all respiratory viruses, and further research is needed to determine its efficacy against emerging viral pathogens.

Zukünftige Richtungen

There are several future directions for research on DAS181. One area of research is the development of new formulations of DAS181 that can be administered via inhalation, which would be particularly useful for the treatment of respiratory viral infections. Another area of research is the development of combination therapies that include DAS181 and other antiviral agents, which may increase the effectiveness of treatment. Finally, further research is needed to determine the long-term safety and efficacy of DAS181 in humans.

Synthesemethoden

The synthesis of DAS181 involves a series of chemical reactions that begin with the preparation of 3-nitrophenol. This is followed by the reaction of 3-nitrophenol with 2,3-dihydroxypropyl mercaptan to yield the thiol derivative. The thiol derivative is then reacted with acetyl chloride to produce the final product, N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide.

Wissenschaftliche Forschungsanwendungen

DAS181 has been extensively studied for its potential use in treating respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS181 has been shown to be effective against a broad range of influenza viruses, including H1N1, H3N2, and H5N1. It has also been shown to be effective against RSV in vitro and in vivo.

Eigenschaften

Molekularformel |

C11H14N2O5S |

|---|---|

Molekulargewicht |

286.31 g/mol |

IUPAC-Name |

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]acetamide |

InChI |

InChI=1S/C11H14N2O5S/c1-7(15)12-8-2-9(13(17)18)4-11(3-8)19-6-10(16)5-14/h2-4,10,14,16H,5-6H2,1H3,(H,12,15) |

InChI-Schlüssel |

CGUQPNPMMZOPCX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC(=C1)SCC(CO)O)[N+](=O)[O-] |

Kanonische SMILES |

CC(=O)NC1=CC(=CC(=C1)SCC(CO)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

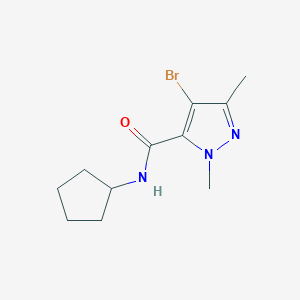

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B279611.png)

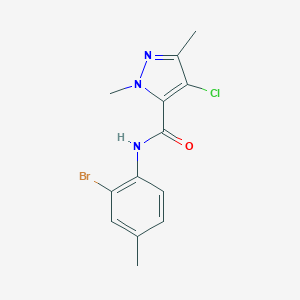

![1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B279612.png)

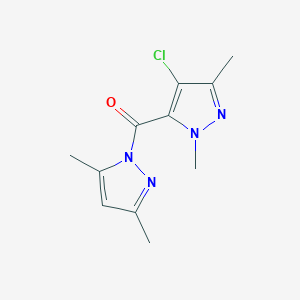

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279614.png)

![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B279615.png)

![3-amino-6-(difluoromethyl)-N-(2,5-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B279626.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B279634.png)